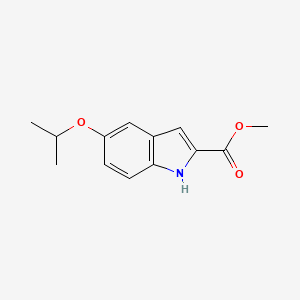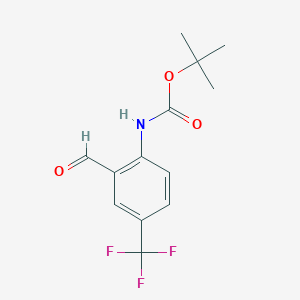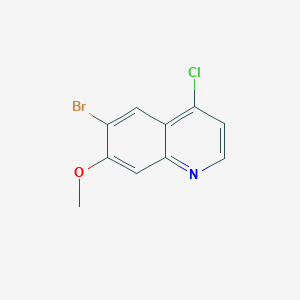
6-Bromo-4-chloro-7-methoxyquinoline
Vue d'ensemble
Description
6-Bromo-4-chloro-7-methoxyquinoline is a chemical compound with the molecular formula C10H7BrClNO . It is used for research purposes .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline involves stirring the compound in phosphorus oxychloride at 110 °C for 1 hour .Molecular Structure Analysis
The molecular weight of 6-Bromo-4-chloro-7-methoxyquinoline is 272.53 g/mol . The InChI Key is UZQYUZCQWPAWIL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 6-Bromo-4-chloro-7-methoxyquinoline are not specified in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
6-Bromo-4-chloro-7-methoxyquinoline and its derivatives are significant in the realm of chemical synthesis. Studies have explored various synthetic routes and characterizations of these compounds. For example, Osborne and Miller (1993) described the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, leading to the formation of 2-alkoxy-4-halogenoquinolines (Osborne & Miller, 1993). Additionally, Zhou et al. (2022) conducted a synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds, providing insights into the molecular structures and physicochemical properties of these quinolines (Zhou et al., 2022).
Role in Antimicrobial Drug Discovery
Halogenated quinolines, including those with bromo and chloro substituents, have found applications in antimicrobial drug discovery. Flagstad et al. (2014) presented a practical route for synthesizing halogenated quinoline building blocks, highlighting their utility in the development of antimicrobial agents (Flagstad et al., 2014).
Applications in Chemical Sensing
The modified derivatives of quinolines have been explored for chemical sensing applications. Prodi et al. (2001) characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential in detecting Cd2+ concentrations in various environments (Prodi et al., 2001).
Application in Tuberculosis Treatment
6-Bromo-4-chloro-7-methoxyquinoline has also been investigated in the context of tuberculosis treatment. Sun Tie-min (2009) synthesized a new type of anti-TB drug derivative from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, indicating its potential application in tuberculosis therapy (Sun Tie-min, 2009).
Safety And Hazards
The safety information available indicates that dust formation should be avoided. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYUZCQWPAWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-7-methoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

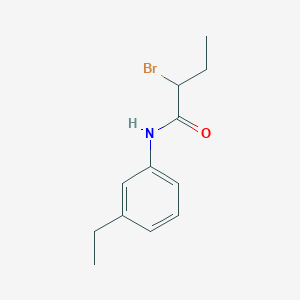
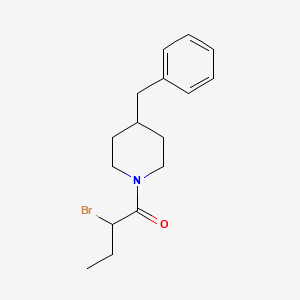
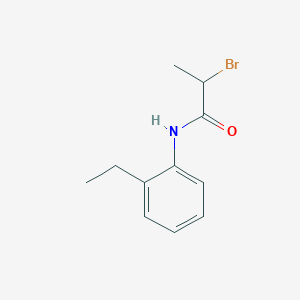
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
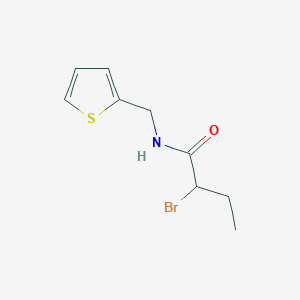
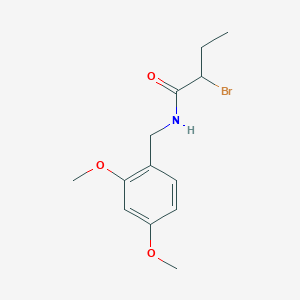
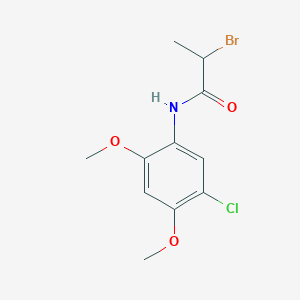
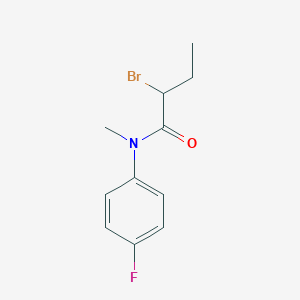
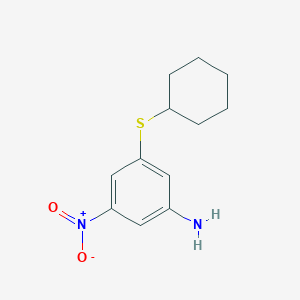
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
